molecular formula C6H5F2NOS B6234103 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde CAS No. 1784357-78-3

2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B6234103
CAS No.: 1784357-78-3
M. Wt: 177.2
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Description

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde is a fluorinated thiazole derivative. Compounds containing fluorine atoms are of significant interest in various fields, including medicinal chemistry, due to their unique chemical properties. The presence of the difluoroethyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde typically involves the introduction of the difluoroethyl group onto a thiazole ring. One common method is the reaction of 1,1-difluoroethyl chloride with a thiazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-(1,1-Difluoroethyl)-1,3-thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde involves its interaction with various molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both the thiazole ring and the difluoroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

1784357-78-3

Molecular Formula

C6H5F2NOS

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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